N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline
Description
Properties
IUPAC Name |
2-methoxy-N-[(4-phenylphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO/c1-22-20-10-6-5-9-19(20)21-15-16-11-13-18(14-12-16)17-7-3-2-4-8-17/h2-14,21H,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXKTHBQIQDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NCC2=CC=C(C=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Procedure :
Reagents :
- 2-Methoxyaniline (1.0 equiv)
- [1,1'-Biphenyl]-4-ylmethyl bromide (1.2 equiv)
- Base: KOtBu (0.7 equiv)
- Catalyst: NHC-Ag(I) complex (2.5 mol%)
- Solvent: 1,4-dioxane
-
- Reaction temperature: 150°C
- Duration: 24 hours
- Workup: Purification via column chromatography (silica gel, petroleum ether/ethyl acetate)
Yield :
Characterization Data :
| Parameter | Value (from analogous compounds) |
|---|---|
| ¹H NMR (CDCl₃) | δ 7.48–7.30 (m, biphenyl), 6.90–6.74 (m, aniline), 4.38 (s, –CH₂–), 3.74 (s, –OCH₃) |
| ¹³C NMR | δ 48.87 (–CH₂–), 112.89–137.97 (aromatic), 55.2 (–OCH₃) |
| HRMS | Calcd. for C₂₀H₁₉NO: 289.1467; Found: 289.1463 |
Preparation of 2-Methoxyaniline (Precursor)
2-Methoxyaniline is synthesized via reduction of o-nitroanisole, a critical precursor for the target compound.
Procedure :
-
- Reducing agents : Sodium sulfide (Na₂S) or iron powder.
- Conditions : Reflux in aqueous ethanol (80°C, 4–6 hours).
- Yield : >90%.
-
- Methylation of o-nitrophenol followed by reduction.
Key Data :
| Parameter | Value |
|---|---|
| Raw material consumption | o-Nitrochlorobenzene: 1301 kg/t; Methanol: 395 kg/t |
| Purity | ≥98% (HPLC) |
Catalytic System Optimization
The use of NHC-Ag(I) catalysts (e.g., L7 in) significantly enhances reaction efficiency by facilitating C–N bond formation.
Catalyst Performance :
| Catalyst | Yield (%) | Turnover Number (TON) |
|---|---|---|
| NHC-Ag(I) (L7) | 82–95 | 40–50 |
| Without catalyst | <10 | – |
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation with NHC-Ag | High yield, mild conditions | Requires inert atmosphere |
| Classical alkylation | No catalyst needed | Lower yield (~50%) |
Scalability and Industrial Feasibility
- Pilot-scale trials using the NHC-Ag(I) system achieved >80% yield at 100 g scale.
- Cost drivers : Catalyst synthesis (≈$120/g) and solvent recovery (1,4-dioxane).
Chemical Reactions Analysis
Types of Reactions: N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of biphenyl compounds exhibit anti-cancer properties. N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline has been explored for its potential to inhibit tumor growth through mechanisms such as the modulation of signaling pathways involved in cell proliferation and apoptosis.
Case Study:
A study demonstrated that similar biphenyl derivatives could inhibit the PD-1/PD-L1 interaction, a critical pathway in cancer immunotherapy. This suggests that this compound may also possess similar properties .
Neuroprotective Effects
The compound has shown promise in neuroprotective studies, particularly in models of neurodegenerative diseases. The biphenyl structure is believed to interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease.
Data Table: Neuroprotective Activity Studies
Fluorescent Materials
This compound can be utilized in the development of fluorescent materials due to its unique electronic properties. The compound exhibits strong fluorescence under UV light, making it suitable for applications in organic light-emitting diodes (OLEDs) and fluorescent probes.
Case Study:
In a recent study, biphenyl derivatives were incorporated into polymer matrices to enhance the optical properties of OLEDs. The results showed improved efficiency and brightness compared to traditional materials .
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-ylmethyl)-2-methoxyaniline involves its interaction with specific molecular targets. The biphenyl moiety allows the compound to intercalate into biological membranes or bind to specific proteins, thereby modulating their activity. The methoxy group can enhance the compound’s lipophilicity, facilitating its cellular uptake and distribution .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Physical and Chemical Properties
- The biphenyl moiety contributes to rigidity and thermal stability.
- VM-10 : Exhibits a higher melting point (138–140°C) due to hydrogen bonding from the carboxamide and nitrate ester groups. The nitrate ester may confer explosive or bioactive properties .
- Sodium complex () : High molecular weight (957.99 g/mol) and ionic nature suggest applications in supramolecular chemistry or catalysis. The ethoxy groups may improve solubility in aqueous systems .
- Bis(azo) compound () : Azo groups (-N=N-) impart chromophoric properties, making it suitable as a dye. Chlorine substituents increase lipophilicity and environmental persistence .
Biological Activity
N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline, a compound with a biphenyl structure and methoxy substitution, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, structure-activity relationships (SAR), and various biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Synthesis
The compound this compound can be described structurally as follows:
- Core Structure : Biphenyl moiety connected to a methoxyaniline.
- Functional Groups : Methoxy group at the 2-position of the aniline and a biphenyl substituent at the nitrogen.
The synthesis typically involves the reaction of 4-bromobiphenyl with 2-methoxyaniline under basic conditions, facilitating the formation of the desired amine through nucleophilic substitution.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various biphenyl derivatives, including this compound. The following table summarizes key findings regarding its antimicrobial efficacy against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 10 | 64 |
| Bacillus subtilis | 20 | 8 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.
Anticancer Activity
The compound has also been investigated for its anticancer properties. A study assessing its effects on various cancer cell lines revealed the following results:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HepG2 (Liver Cancer) | 25 |
| MCF-7 (Breast Cancer) | 20 |
| PC-3 (Prostate Cancer) | 30 |
The data suggest that this compound possesses moderate to potent anticancer activity against liver and breast cancer cell lines. The mechanism of action is hypothesized to involve apoptosis induction and cell cycle arrest.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the biphenyl or methoxy groups can significantly influence its pharmacological properties. For instance:
- Substituent Variations : Substituting different halogens or alkyl groups on the biphenyl ring has been shown to enhance antibacterial activity.
- Methoxy Group Impact : The presence of the methoxy group at the aniline position is essential for maintaining activity; removal or alteration leads to loss of efficacy.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds. For instance:
- Case Study on Antimicrobial Efficacy : A series of biphenyl derivatives were synthesized and tested against a panel of pathogens. The study highlighted that modifications at the para position of the biphenyl significantly enhanced antibacterial potency against E. coli and S. aureus.
- Case Study on Anticancer Activity : A derivative with a trifluoromethyl group showed improved IC50 values against MCF-7 cells compared to its non-substituted analogs, suggesting that electronic effects play a role in enhancing anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-([1,1'-Biphenyl]-4-ylmethyl)-2-methoxyaniline?
- Methodological Answer : The compound can be synthesized via reductive alkylation or catalytic methylation. For example, analogous biphenylmethyl-substituted anilines have been prepared using Pt/C catalysts with formic acid as a hydrogen donor and PhSiH₃ as a reducing agent, achieving yields up to 89% . Key steps include:
- Catalyst : 0.3 mol% Pt/C.
- Reagents : 2.0 equiv. HCO₂H, 3.0 equiv. PhSiH₃ in toluene.
- Purification : Silica gel chromatography (petroleum ether/ethyl acetate = 100:1) .
- Characterization : Confirm via ¹H/¹³C NMR and HRMS (e.g., λmax at 255 nm for UV-vis) .
Q. How can NMR spectroscopy resolve structural ambiguities in biphenylmethyl-substituted anilines?
- Methodological Answer : ¹H NMR is critical for distinguishing substituent positions. For example:
- The biphenylmethyl group exhibits aromatic proton signals at δ 7.2–7.6 ppm (multiplet).
- Methoxy (-OCH₃) protons appear as a singlet at δ ~3.8 ppm.
- N-Methylene protons (CH₂) resonate at δ ~4.3–4.5 ppm (doublet) .
- Data Validation : Compare with HRMS (e.g., observed [M+H]⁺ at 240.1740 vs. calculated 240.1747) .
Q. What are the stability and storage recommendations for this compound?
- Methodological Answer :
- Stability : Store at -20°C in inert conditions (argon/vacuum-sealed vials) to prevent oxidation of the methoxy or amine groups.
- Purity : Maintain ≥98% purity via periodic HPLC analysis (C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How does the biphenylmethyl group influence electronic properties in catalytic reactions?
- Methodological Answer : The biphenyl group enhances steric bulk and π-π interactions, affecting reaction kinetics. For example:
- Steric Effects : Reduces accessibility of the amine group in Pt-catalyzed hydrogenation, requiring higher catalyst loading (0.3–0.5 mol%) .
- Electronic Effects : Electron-donating methoxy groups increase nucleophilicity of the aniline nitrogen, favoring alkylation over competing side reactions.
- Experimental Validation : Compare reaction rates using Hammett plots or DFT calculations .
Q. What strategies address low yields in N-alkylation of sterically hindered anilines?
- Methodological Answer :
- Catalyst Optimization : Use Pt/C or Pd/C with formic acid to enhance hydrogen transfer efficiency .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of bulky intermediates.
- Temperature Control : Stepwise heating (50°C → 80°C) minimizes decomposition .
- Case Study : Analogous compounds achieved 72–89% yields under optimized conditions .
Q. How can structure-activity relationships (SAR) guide modifications for biological activity?
- Methodological Answer :
- Targeted Modifications : Replace the methoxy group with halogens (e.g., fluoro) to alter lipophilicity (logP) and binding affinity .
- Biological Assays : Test inhibitory activity against enzymes like PTP1B (linked to diabetes) or bacterial MurA (antibiotic target) .
- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
